1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Procure the validated 1-(piperidin-3-yl) regioisomer (CAS 1374251-00-9) for JAK3/BTK inhibitor synthesis. This specific substitution is critical for potency (IC50 6.2 nM) and >60-fold selectivity. Avoid activity loss from incorrect analogs. Use its free amine handle for covalent warhead installation. Ideal for autoimmune disease research.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 1374251-00-9
Cat. No. B1532866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1374251-00-9
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C3=NC=NC(=C3C=N2)N
InChIInChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h5-7,12H,1-4H2,(H2,11,13,14)
InChIKeyHLOWGQUGVMJJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1374251-00-9) Procurement Guide: Core Scaffold for JAK and BTK Inhibitor Synthesis


1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1374251-00-9) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core substituted with a piperidin-3-yl group at the N1 position. With a molecular formula of C₁₀H₁₄N₆ and a molecular weight of 218.26 g/mol , this compound serves as a critical scaffold in medicinal chemistry, particularly as a validated intermediate in the synthesis of Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors [1]. Its specific substitution pattern is essential for achieving the potency and selectivity profiles observed in advanced leads, distinguishing it from other regioisomeric or unsubstituted analogs.

Procurement Risks: Why 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted with Simple Analogs


Substituting 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with closely related analogs, such as the unsubstituted core (1H-pyrazolo[3,4-d]pyrimidin-4-amine) or the 4-piperidinyl regioisomer, introduces significant risks in drug discovery programs. The presence and position of the piperidine ring drastically alter physicochemical properties, including lipophilicity and polar surface area, which in turn affect membrane permeability, solubility, and target binding . Critically, structure-activity relationship (SAR) studies for JAK3 inhibitors have established that the 1-(piperidin-3-yl) substitution pattern is a key determinant of both potency and selectivity; alternative linkers or regioisomers led to a substantial loss of inhibitory activity [1]. Therefore, procurement of the correct compound is non-negotiable for maintaining the integrity of a synthetic route or a biological assay.

Quantitative Differentiation: Head-to-Head Comparison of 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Physicochemical Property Differentiation: Enhanced Lipophilicity vs. Unsubstituted Core

The addition of the piperidin-3-yl group to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core results in a quantifiable increase in molecular weight and lipophilicity, which are critical parameters for optimizing drug-like properties such as cell permeability and target binding. Compared to the unsubstituted core (CAS 2380-63-4), the target compound exhibits a calculated LogP of 1.24, a significant shift from the more hydrophilic core (LogP approx. -0.50) [1]. This difference is likely to impact its performance in cell-based assays and its utility as a scaffold for further optimization.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Synthetic Scaffold Validation: Confirmed Utility as a JAK3 Inhibitor Precursor

The 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been explicitly validated in peer-reviewed literature as a core structure for generating potent and selective Janus kinase 3 (JAK3) inhibitors. A derivative (compound 12a) based on this scaffold demonstrated an IC50 of 6.2 nM against JAK3 and >60-fold selectivity over other JAK family members [1]. This is in stark contrast to analogs with alternative linkers (e.g., piperidin-4-ylmethyl), which resulted in significantly lower potency, highlighting the critical importance of the piperidin-3-yl linkage for kinase binding.

Kinase Inhibitor JAK3 Structure-Activity Relationship

Purity and Quality Control: Benchmarking Against Commercial Standards

Commercially available batches of 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are offered with a purity specification of ≥97% to ≥98% (NLT 98%) . This high level of purity is comparable to other premium research chemicals and building blocks used in pharmaceutical R&D, ensuring minimal interference from impurities in sensitive biological assays and reducing the need for further purification steps. This aligns with the quality standards required for the synthesis of high-value intermediates like the BTK inhibitor ibrutinib, where this core is a known precursor [1].

Chemical Synthesis Quality Control Procurement

Differentiation from 3-Substituted Analogs: A Leaner, More Versatile Intermediate

Unlike 3-substituted analogs such as (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1022150-12-4, MW 386.45 g/mol), the unsubstituted core (CAS 1374251-00-9) is significantly smaller and less lipophilic . This makes it a far more versatile synthetic intermediate, as it lacks a bulky, pre-installed aryl group at the 3-position. This allows for greater flexibility in late-stage diversification to explore structure-activity relationships or to create focused compound libraries, a key advantage for medicinal chemistry programs that is not offered by the more advanced, pre-functionalized intermediates.

Chemical Synthesis Intermediate Medicinal Chemistry

Validated Applications: Where 1-(Piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Delivers Proven Value


Medicinal Chemistry: Synthesis of Selective JAK3 Inhibitors

As directly supported by peer-reviewed research, this compound is the optimal starting material for synthesizing a series of potent and selective JAK3 inhibitors. The 1-(piperidin-3-yl) substitution pattern is a critical structural feature for achieving high potency (IC50 = 6.2 nM) and >60-fold selectivity over other JAK kinases [1]. This application is ideal for research groups focused on developing novel therapeutics for autoimmune and inflammatory diseases.

Chemical Biology: Development of Covalent Kinase Probes

The free amine on the piperidine ring of this scaffold provides a convenient handle for further functionalization, including the introduction of an acrylamide warhead. This strategy was successfully employed to create covalent JAK3 inhibitors with enhanced selectivity [1]. The compound is therefore well-suited for developing chemical probes to study kinase signaling pathways and for target validation studies.

Process Chemistry: Key Intermediate for BTK Inhibitors

This core is structurally related to known precursors of the blockbuster BTK inhibitor ibrutinib [2]. While it lacks the 3-substituent of the final intermediate, its high purity (97-98%) and correct regioisomeric structure make it a valuable building block for developing alternative BTK inhibitor scaffolds or for investigating the synthesis of related compounds. Its use can streamline the development of new synthetic routes and impurity profiling.

Early-Stage Drug Discovery: Versatile Scaffold for Library Synthesis

Given its lower molecular weight and lack of a pre-installed 3-aryl group compared to more advanced intermediates , this compound serves as an ideal, versatile scaffold for generating diverse compound libraries. It enables medicinal chemists to explore a wide range of substitutions at the 3-position and on the piperidine nitrogen, maximizing the potential for discovering novel hits against various kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.